2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid: is a chemical compound with the molecular formula C14H11Cl2NO5S It is characterized by the presence of two chlorine atoms, a methoxy group, and a sulfamoyl group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Chlorosulfonation: 2,4-Dichlorobenzoic acid is treated with chlorosulfonic acid to form 2,4-dichloro-5-sulfamoylbenzoic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products:
- Substituted benzoic acids
- Oxidized or reduced derivatives
- Coupled products with various aryl or alkyl groups
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and pathways.
Biology:
- Investigated for its potential as an enzyme inhibitor, particularly for α-glucosidase and α-amylase .
Medicine:
- Explored for its potential therapeutic applications, including its role in managing postprandial hyperglycemia .
Industry:
- Utilized in the production of pharmaceuticals and agrochemicals.
- Applied in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes like α-glucosidase and α-amylase, thereby preventing the breakdown of carbohydrates and reducing postprandial blood glucose levels . The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison:
- 2,4-Dichloro-5-sulfamoylbenzoic acid : Lacks the methoxy group, which may affect its reactivity and biological activity.
- 2,4-Dichloro-5-methoxyphenylboronic acid : Contains a boronic acid group instead of a sulfamoyl group, leading to different chemical properties and applications.
Uniqueness: 2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid is unique due to the presence of both methoxy and sulfamoyl groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2,4-dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5S/c1-22-9-4-2-8(3-5-9)17-23(20,21)13-6-10(14(18)19)11(15)7-12(13)16/h2-7,17H,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPBJEMEHKHKFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.